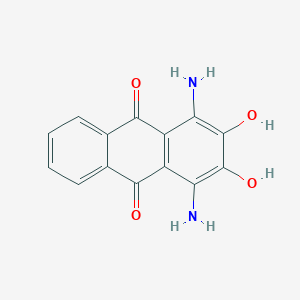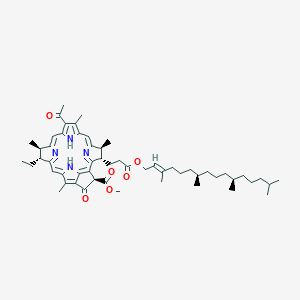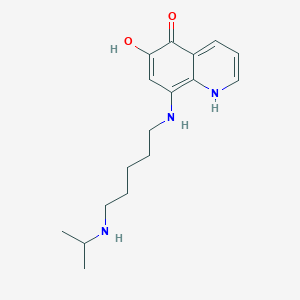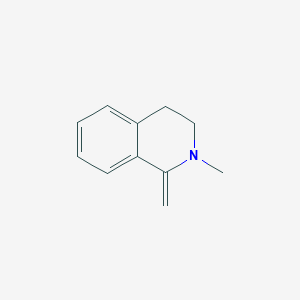
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline (MMTIQ) is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinoline alkaloids. MMTIQ has been widely studied for its potential therapeutic applications due to its unique structure and pharmacological properties.
作用机制
The mechanism of action of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in regulating mood and behavior. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.
生化和生理效应
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in regulating mood and behavior. In addition, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its high potency and selectivity for certain receptors and neurotransmitters. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline also has good solubility in water and organic solvents, which makes it easy to work with in lab experiments. However, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline research, including the development of new synthetic methods to produce 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline with higher yields and purity. In addition, further studies are needed to fully understand the mechanism of action of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications in various diseases. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline could also be studied in combination with other drugs to enhance its therapeutic effects. Finally, the potential toxicity of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline needs to be further studied to ensure its safety for human use.
合成方法
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydroisoquinoline ring. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a nucleophile to form a β-amino carbonyl compound. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of an oxidizing agent to form a quinoline derivative. These methods have been optimized to produce high yields of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline with high purity.
科学研究应用
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and depression. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain.
属性
CAS 编号 |
16585-04-9 |
|---|---|
产品名称 |
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline |
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC 名称 |
2-methyl-1-methylidene-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-6H,1,7-8H2,2H3 |
InChI 键 |
NPAFTCBMITYZID-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC=CC=C2C1=C |
规范 SMILES |
CN1CCC2=CC=CC=C2C1=C |
同义词 |
2-METHYL-1-METHYLENE-1,2,3,4-TETRAHYDROISOQUINOLINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



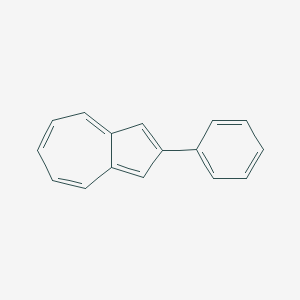
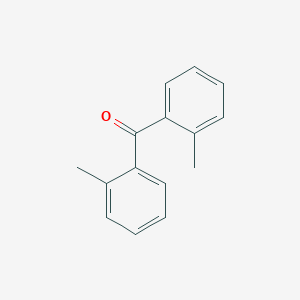
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
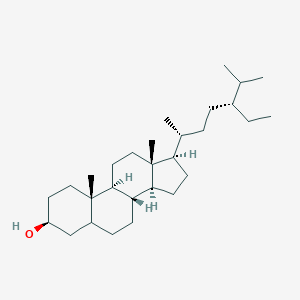
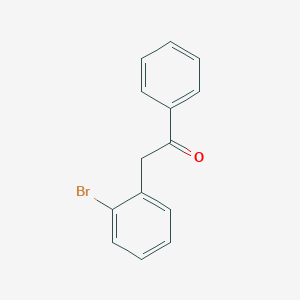
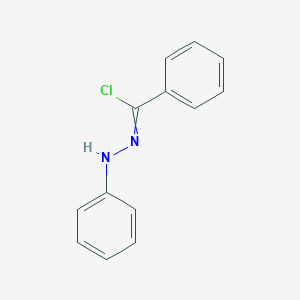
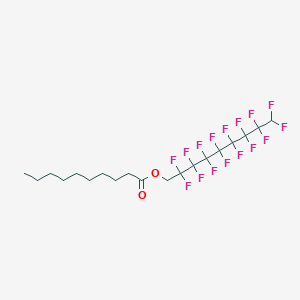
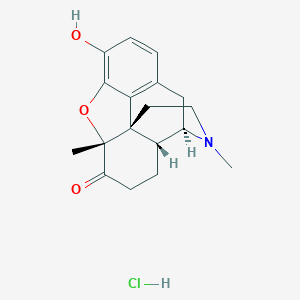
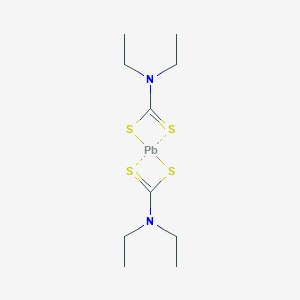
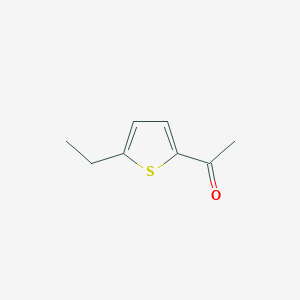
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
